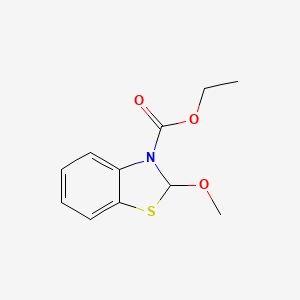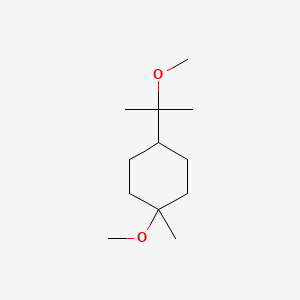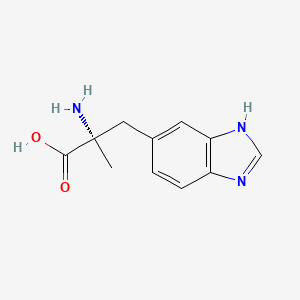![molecular formula C72H72 B14695966 Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene CAS No. 24330-18-5](/img/structure/B14695966.png)
Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decacyclo[583114,8111,15118,22125,29132,36139,43146,50153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene is a highly complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and numerous double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene typically involves multiple steps, including cyclization reactions and the formation of double bonds. The specific reaction conditions, such as temperature, pressure, and catalysts, would depend on the chosen synthetic route.
Industrial Production Methods
Industrial production of such complex compounds is often challenging and may require specialized equipment and conditions. The scalability of the synthesis process is a critical factor, and optimization of reaction conditions is essential to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The specific conditions, such as solvent, temperature, and reaction time, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Decacyclo[583114,8111,15118,22125,29132,36139,43146,50
Chemistry: As a model compound for studying polycyclic hydrocarbons and their reactivity.
Biology: Potential use in studying the interactions of complex hydrocarbons with biological systems.
Medicine: Exploration of its potential as a therapeutic agent or drug delivery system.
Industry: Use in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene would depend on its interactions with molecular targets and pathways. These interactions could involve binding to specific receptors, enzymes, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene include other polycyclic hydrocarbons with multiple fused rings and double bonds. Examples include:
- This compound
- Other polycyclic aromatic hydrocarbons (PAHs) : Compounds with multiple aromatic rings, such as benzo[a]pyrene and chrysene.
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the potential for unique chemical and biological properties. Its multiple fused rings and numerous double bonds make it a subject of interest for further research and exploration.
Propiedades
Número CAS |
24330-18-5 |
|---|---|
Fórmula molecular |
C72H72 |
Peso molecular |
937.3 g/mol |
Nombre IUPAC |
decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene |
InChI |
InChI=1S/C72H72/c1-10-55-28-30-57-12-2-14-59(47-57)32-34-61-16-4-18-63(49-61)36-38-65-20-6-22-67(51-65)40-42-69-24-8-26-71(53-69)44-45-72-27-9-25-70(54-72)43-41-68-23-7-21-66(52-68)39-37-64-19-5-17-62(50-64)35-33-60-15-3-13-58(48-60)31-29-56(11-1)46-55/h1-27,46-54H,28-45H2 |
Clave InChI |
KIRYUPYIWKINFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=CC=C2)CCC3=CC(=CC=C3)CCC4=CC(=CC=C4)CCC5=CC(=CC=C5)CCC6=CC=CC(=C6)CCC7=CC=CC(=C7)CCC8=CC=CC(=C8)CCC9=CC=CC(=C9)CCC2=CC=CC1=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


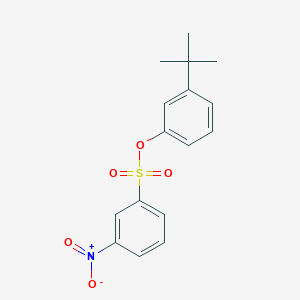
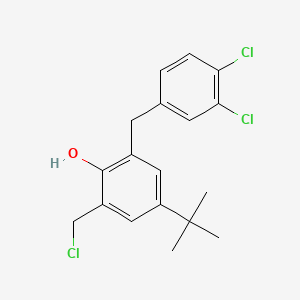
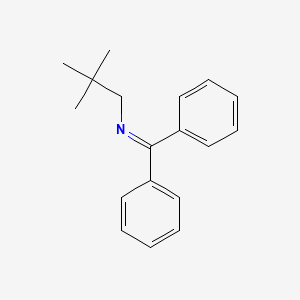

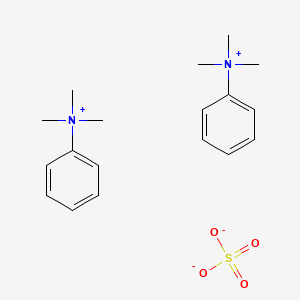
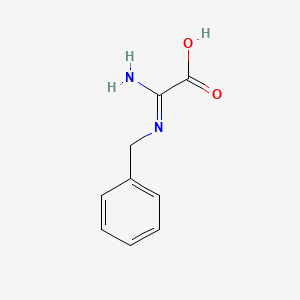

![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
